(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
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Overview
Description
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is an organic compound featuring a bicyclo[1.1.1]pentane core attached to a phenyl group and a methanamine group. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane moiety is known for its rigidity and high strain energy, making it an interesting subject for research in various fields, including materials science and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bicyclo[111]pentan-1-yl)phenyl)methanamine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of metal-free homolytic aromatic alkylation of benzene has been reported as an expedient synthesis route .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation: Imines, amides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and molecular frameworks.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of traditional aromatic systems while providing improved pharmacokinetic properties. The bicyclo[1.1.1]pentane core increases the three-dimensional character of the molecule, enhancing its interaction with biological targets and potentially leading to better therapeutic outcomes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Cubanes: Another class of highly strained, three-dimensional molecules used in similar applications.
Higher bicycloalkanes: Compounds with larger bicyclic frameworks that offer similar benefits in terms of three-dimensionality and rigidity.
Uniqueness: (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is unique due to its combination of the bicyclo[1.1.1]pentane core with a phenyl and methanamine group, providing a balance of rigidity, three-dimensionality, and functional versatility. This makes it particularly valuable in drug design and materials science .
Properties
IUPAC Name |
[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQVLNRPXGMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC(=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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